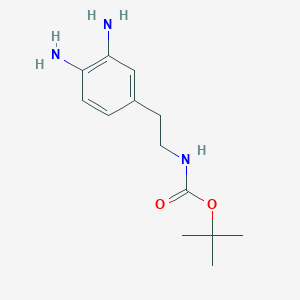

Tert-butyl 3,4-diaminophenethylcarbamate

Description

Tert-butyl 3,4-diaminophenethylcarbamate is a carbamate-protected amine derivative featuring a phenethyl backbone substituted with amino groups at the 3- and 4-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.

Properties

CAS No. |

159417-95-5 |

|---|---|

Molecular Formula |

C13H21N3O2 |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-[2-(3,4-diaminophenyl)ethyl]carbamate |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)11(15)8-9/h4-5,8H,6-7,14-15H2,1-3H3,(H,16,17) |

InChI Key |

YZBRIYWIBDSRQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-diaminophenethylcarbamate typically involves the reaction of 3,4-diaminophenethylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3,4-diaminophenethylcarbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,4-diaminophenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 3,4-diaminophenethylcarbamate has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in biochemical studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3,4-diaminophenethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system. It may also interact with cellular receptors and signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Research and Industrial Implications

- Pharmaceutical Intermediates: The diaminophenethyl carbamate’s dual amino groups could facilitate the synthesis of heterocyclic drugs (e.g., pyrazolo[3,4-d]pyrimidines in ).

- Forensic Relevance : Analogous to 3,4-MDMA tert-butyl carbamate, this compound may serve as a regulated precursor in controlled substance synthesis .

Biological Activity

Tert-butyl 3,4-diaminophenethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various infectious diseases. This article aims to synthesize current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Tert-butyl 3,4-diaminophenethylcarbamate is characterized by the presence of a tert-butyl group attached to a phenethyl carbamate structure. This configuration is significant as the tert-butyl moiety influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of tert-butyl compounds exhibit notable antimicrobial activities. A study evaluating various compounds for their efficacy against Mycobacterium tuberculosis and Plasmodium falciparum highlighted that certain structural analogs, including those with a tert-butyl group, showed promising results with IC50 values below 10 μM and favorable selectivity indices (SI) .

| Compound | Target Pathogen | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 33 | Leishmania donovani | 4.5 | 80 |

| 31 | Plasmodium falciparum | 1.5 | 120 |

| 34 | Trypanosoma brucei rhodesiense | 6.2 | 22 |

The mechanism by which tert-butyl derivatives exert their biological effects often involves the inhibition of critical metabolic pathways in pathogens. For instance, studies suggest that these compounds may interfere with enzymatic functions essential for the survival of M. tuberculosis, leading to reduced viability of the bacteria .

Study on Antimalarial Activity

In a specific case study focusing on antimalarial activity, researchers synthesized a series of compounds related to tert-butyl 3,4-diaminophenethylcarbamate and evaluated their effectiveness against P. falciparum. The study revealed that certain analogs exhibited significant antimalarial activity with low cytotoxicity towards mammalian cells, indicating their potential as therapeutic agents .

Comparative Analysis of Tert-Butyl Isosteres

Another relevant study compared the biological activities of tert-butyl isosteres in drug analogues. It was found that while the incorporation of the tert-butyl group can enhance certain pharmacological properties, it may also lead to increased lipophilicity and decreased metabolic stability in some cases. This highlights the need for careful consideration in drug design when utilizing tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.